2-Amino-3-methyl-5-nitropyridine

Descripción

The exact mass of the compound 2-Amino-3-methyl-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

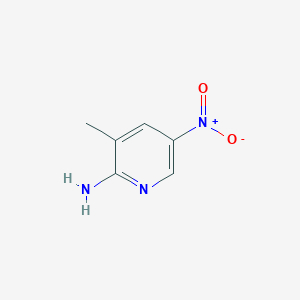

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPYUDJJBGYXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370314 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18344-51-9 | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction and Core Compound Identification

An In-Depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine

Abstract: This technical guide provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS No. 18344-51-9), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and outlines its significant applications in modern drug discovery and crop protection. Furthermore, it covers essential spectroscopic data for characterization and critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted nitropyridines in their synthetic endeavors.

2-Amino-3-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.[1] Identified by its CAS number 18344-51-9 , this compound's unique structure, featuring an amino, a methyl, and a nitro group on the pyridine ring, makes it a valuable precursor for a wide range of complex heterocyclic systems.[2][3] The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, enabling a variety of chemical transformations crucial for the development of pharmacologically active molecules and potent agrochemicals.[4][5] This guide aims to provide a detailed technical resource for the effective utilization and handling of this important intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 2-Amino-3-methyl-5-nitropyridine is typically a white to light yellow crystalline powder.[1] The key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 18344-51-9 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 249-253 °C | [1] |

| Boiling Point | 363.5 °C | [1] |

| Density | ~1.354 g/cm³ | [1] |

| Flash Point | 173.6 °C | [1] |

Synthesis Protocol: Nitration of 2-Amino-3-methylpyridine

The synthesis of 2-Amino-3-methyl-5-nitropyridine is most commonly achieved through the electrophilic nitration of 2-amino-3-methylpyridine (also known as 3-methyl-pyridin-2-amine).[7] The reaction requires careful control of temperature due to its exothermic nature.

Rationale of Experimental Design

The choice of a strong acid mixture, concentrated sulfuric acid and fuming nitric acid, is critical for the nitration of the pyridine ring, which is an electron-deficient system. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is initially kept at 0°C to control the rate of the highly exothermic reaction and prevent unwanted side reactions. Subsequent warming is precisely controlled to ensure the reaction proceeds to completion without decomposition of the starting material or product.[7] Neutralization with aqueous ammonia precipitates the product, which is then purified by recrystallization.[7]

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

In a flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.[7]

-

In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid (density = 1.5 g/mL), while cooling to 0°C.[7]

-

-

Nitration Reaction: 3. Add the cold nitrating mixture dropwise to the stirred solution of 3-methylpyridin-2-amine, ensuring the internal temperature is maintained below 20°C.[7] 4. After the addition is complete, allow the reaction mixture to gradually warm to 20°C.[7] 5. Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Crucial: The temperature must not exceed 40°C; monitor carefully after each addition.[7] 6. Once the transfer is complete, stir the resulting mixture for an additional 30 minutes at 50°C.[7]

-

Work-up and Purification: 7. Cool the reaction mixture to room temperature.[7] 8. Carefully neutralize the mixture with concentrated aqueous ammonia. This will cause the product to precipitate.[7] 9. Filter the precipitate and wash it sequentially with water and 50% aqueous dimethylformamide (DMFA).[7] 10. Purify the crude product by recrystallization from DMFA to yield pure 3-methyl-5-nitropyridin-2-amine.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Amino-3-methyl-5-nitropyridine.

Chemical Reactivity and Core Applications

The synthetic utility of 2-Amino-3-methyl-5-nitropyridine stems from the reactivity of its functional groups, which allows for diverse chemical transformations.[4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This transformation is a key step in the synthesis of various fused heterocyclic systems and serves as a handle for further functionalization.

-

Nucleophilic and Electrophilic Substitution: The pyridine ring, activated by the amino group and deactivated by the nitro group, can undergo various substitution reactions. The amino group itself can be diazotized or acylated, providing pathways to a wide array of other derivatives.[4]

These reactive properties make it an indispensable intermediate in several key industrial sectors:

-

Pharmaceuticals: This compound is a critical building block for synthesizing pharmacologically active molecules.[4] The nitropyridine scaffold is a "privileged structural motif" found in many successful drugs.[5] It is particularly valuable in the development of novel kinase inhibitors for cancer therapy and various antimicrobial agents.[4]

-

Agrochemicals: In the agrochemical sector, 2-Amino-3-methyl-5-nitropyridine serves as a precursor for advanced crop protection products, including potent and selective herbicides and fungicides that are essential for modern agriculture.[4]

Spectroscopic Characterization

Unambiguous characterization of 2-Amino-3-methyl-5-nitropyridine is essential for quality control and research applications. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons and the methyl group are characteristic of the substitution pattern on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectra are used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric stretching of the nitro group (NO₂) are expected.[8]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (153.14 g/mol ).[6] Analysis of the fragmentation pattern can provide further structural evidence.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis reveals information about the electronic transitions within the molecule, which is useful for quantitative analysis and purity assessment.[8]

Researchers can access spectral data for this and related compounds through various chemical databases.[3][6][9][10]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling and storage of 2-Amino-3-methyl-5-nitropyridine are imperative.

GHS Hazard Classification

Aggregated GHS information indicates the following primary hazards:[6]

| Hazard Class | GHS Code | Signal Word | Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage |

| Skin Irritation | H315 | Warning | Causes skin irritation |

| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[11][12] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[11]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]

Conclusion

2-Amino-3-methyl-5-nitropyridine is a cornerstone intermediate for advanced synthetic chemistry. Its well-defined physicochemical properties, established synthesis protocol, and versatile reactivity make it a compound of high value for researchers in drug discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks. This guide provides the foundational knowledge required for its safe and effective application in a laboratory or industrial setting.

References

- Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine. (2025). Vertex AI Search.

- 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.

- 2-Amino-3-methyl-5-nitropyridine | 18344-51-9. ChemicalBook.

- High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. Vertex AI Search.

- 18344-51-9|2-Amino-3-methyl-5-nitropyridine|BLD Pharm. BLD Pharm.

- 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446. PubChem.

- 2-Amino-5-nitropyridine Safety D

- SAFETY D

- Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central (PMC), NIH.

- 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum. ChemicalBook.

- Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019).

- 2-Amino-5-nitropyridine. NIST WebBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 [chemicalbook.com]

- 3. 18344-51-9|2-Amino-3-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS No. 18344-51-9), a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its core chemical properties, provides validated experimental protocols, and explores its reactivity and applications in modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors.

Molecular Structure and Physicochemical Properties

2-Amino-3-methyl-5-nitropyridine, with the IUPAC name 3-methyl-5-nitropyridin-2-amine, is a substituted pyridine ring bearing three key functional groups: a primary amine at the C2 position, a methyl group at C3, and a nitro group at C5.[1] This specific arrangement of an electron-donating amine and an electron-withdrawing nitro group on the pyridine core dictates its unique chemical behavior and utility as a versatile building block.

The fundamental properties of this compound are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 18344-51-9 | [1] |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 249-253 °C | [2] |

| Boiling Point | 363.5 °C (estimated) | [2] |

| Density | 1.354 g/cm³ (estimated) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] | [2][3] |

Synthesis and Purification Protocol

The synthesis of 2-Amino-3-methyl-5-nitropyridine is most commonly achieved via the electrophilic nitration of 2-amino-3-methylpyridine (also known as 2-amino-3-picoline). The reaction requires strong acidic conditions to generate the nitronium ion (NO₂⁺) electrophile.

Causality in Experimental Design:

The choice of a mixture of fuming nitric acid and concentrated sulfuric acid is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction temperature is carefully controlled; initial cooling is necessary to manage the exothermic nature of mixing strong acids, while subsequent heating is required to overcome the activation energy for the rearrangement of the initially formed nitramine intermediate to the C-nitrated product.[2] Neutralization with a base (aqueous ammonia) is performed to deprotonate the product, causing it to precipitate from the aqueous solution due to its low water solubility.

Experimental Workflow: Synthesis

Sources

2-Amino-3-methyl-5-nitropyridine IUPAC name

An In-Depth Technical Guide to 3-methyl-5-nitropyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 3-methyl-5-nitropyridin-2-amine (CAS No: 18344-51-9), a pivotal heterocyclic building block in modern organic synthesis. While commonly referred to as 2-Amino-3-methyl-5-nitropyridine, this document will adhere to its preferred IUPAC nomenclature. We will detail its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and standard characterization techniques. The core of this guide focuses on the compound's significant applications as a versatile intermediate in the development of pharmaceutical and agrochemical agents, particularly as a precursor to kinase inhibitors and other bioactive molecules. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed, practical understanding of this valuable compound.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of scientific rigor. The compound of interest is widely known in commercial catalogs and older literature as 2-Amino-3-methyl-5-nitropyridine. However, based on the priority rules for functional groups established by the International Union of Pure and Applied Chemistry (IUPAC), the amine group takes precedence for numbering, leading to the preferred IUPAC name: 3-methyl-5-nitropyridin-2-amine [1][2].

| Identifier | Value | Source |

| Preferred IUPAC Name | 3-methyl-5-nitropyridin-2-amine | [1][2] |

| Common Name | 2-Amino-3-methyl-5-nitropyridine | [3] |

| CAS Number | 18344-51-9 | [1][3][4] |

| Molecular Formula | C₆H₇N₃O₂ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| SMILES | Cc1cc(cnc1N)[O-] | [1] |

| InChI Key | JLPYUDJJBGYXEZ-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Amino-5-nitro-3-picoline | [1][2] |

Physicochemical Properties

The physical properties of 3-methyl-5-nitropyridin-2-amine are crucial for its handling, reaction setup, and purification. It is typically supplied as a crystalline solid.

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 249-260 °C | |

| Assay | ≥97-99% | |

| Density (Predicted) | ~1.354 g/cm³ | |

| Boiling Point (Predicted) | 363.5 °C |

Synthesis and Purification

The synthesis of 3-methyl-5-nitropyridin-2-amine is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The following protocol is adapted from established procedures[3].

Synthetic Rationale

The reaction involves the nitration of 2-amino-3-picoline (3-methylpyridin-2-amine). The pyridine ring is generally less reactive than benzene towards electrophilic substitution. However, the ring is activated by the electron-donating amino (-NH₂) and methyl (-CH₃) groups. In the strongly acidic conditions of the nitrating mixture (H₂SO₄/HNO₃), the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. The methyl group remains a weak activator and is ortho-, para-directing. The resulting regioselectivity, yielding substitution at the C5 position, is a complex outcome of these competing electronic effects and steric hindrance, favoring the position para to the methyl group and meta to the protonated amino group.

Detailed Experimental Protocol

Starting Material: 3-Methyl-pyridin-2-ylamine (2-amino-3-picoline) Reagents: Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Concentrated Aqueous Ammonia (NH₃), Dimethylformamide (DMFA)

Procedure:

-

In a reaction vessel, dissolve 3-methyl-pyridin-2-ylamine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). The dissolution is exothermic and should be done with care.

-

Cool the mixture to 0 °C in an ice bath[3].

-

In a separate beaker, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (3.5 mL) to fuming nitric acid (d=1.5, 3.5 mL), keeping the mixture cooled[3].

-

Add the nitrating mixture dropwise to the dissolved starting material, ensuring the internal temperature does not exceed 20 °C[3]. This slow, controlled addition is critical to prevent runaway reactions and the formation of undesired byproducts.

-

Once the addition is complete, allow the stirred mixture to warm to room temperature (~20 °C)[3].

-

Transfer the reaction mixture in small portions (3-5 mL) to a second flask pre-heated to 35-40 °C. The temperature must be carefully monitored and not allowed to exceed 40 °C after each addition[3].

-

After the transfer is complete, stir the resulting mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion[3].

-

Cool the mixture to ambient temperature and carefully neutralize it by pouring it over ice and then adding concentrated aqueous ammonia until a precipitate forms[3]. This step must be performed in a well-ventilated fume hood due to the heat and fumes generated.

-

Isolate the crude product by filtration.

Purification

-

Wash the filtered solid sequentially with cold water and then with a 50% aqueous DMFA solution (6 mL) to remove residual acids and impurities[3].

-

Purify the crude product by recrystallization from DMFA to yield 3-methyl-5-nitropyridin-2-amine as a crystalline solid[3].

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-methyl-5-nitropyridin-2-amine.

Spectroscopic Characterization

Validation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose. While raw spectral data is vendor-specific, the expected characteristics can be outlined. Spectroscopic data sets, including ATR-IR and Raman, are available for reference in databases like PubChem[1].

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the methyl group. The integration of these signals should correspond to a 1:1:3 proton ratio for the two distinct aromatic protons and the methyl group, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at an m/z corresponding to the molecular weight of the compound (~153.14).

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches, aromatic C=C and C=N vibrations, and strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

Applications in Research and Drug Development

The true value of 3-methyl-5-nitropyridin-2-amine lies in its utility as a versatile intermediate. The pyridine scaffold is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs[5]. The specific substitution pattern of this compound offers multiple synthetic handles for elaboration into more complex molecules.

Role as a Heterocyclic Building Block

The presence of three distinct functional groups—amino, methyl, and nitro—on the pyridine core allows for a wide range of chemical transformations. This makes it a valuable starting material for creating libraries of novel compounds for biological screening[6].

Precursor to Bioactive Molecules

-

Kinase Inhibitors: Nitropyridine derivatives are key precursors in the synthesis of potent enzyme inhibitors. For example, related structures have been used to synthesize Janus kinase 2 (JAK2) inhibitors, which are targets for treating myeloproliferative disorders and other cancers[5]. The amino group can serve as a nucleophile or a site for coupling reactions, while the nitro group can be readily reduced to a second amino group, providing another point for diversification.

-

Pharmaceutical and Agrochemical Synthesis: The compound is a foundational element for creating complex molecules in both the pharmaceutical and agrochemical sectors[6]. Its derivatives are explored for a range of biological activities, including potential anticancer and antimicrobial properties[5][6]. The agrochemical industry utilizes such intermediates for developing advanced herbicides and fungicides[6].

Key Synthetic Transformations Pathway

Caption: Potential synthetic pathways using 3-methyl-5-nitropyridin-2-amine.

Safety, Handling, and Storage

Proper handling of 3-methyl-5-nitropyridin-2-amine is mandatory due to its hazard profile. All work should be conducted in a certified chemical fume hood.

-

GHS Classification: The compound is classified as hazardous.

-

Signal Word: Danger

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage | H318 | Causes serious eye damage |

-

Personal Protective Equipment (PPE): Wear a dust mask (type N95 or better), chemical safety goggles or a face shield, and chemically resistant gloves.

-

Handling: Avoid creating dust. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 11: Combustible Solids.

Conclusion

3-methyl-5-nitropyridin-2-amine is a high-value chemical intermediate with a well-defined synthesis and significant potential in medicinal and materials chemistry. Its multi-functionalized pyridine core provides a robust platform for the development of novel, complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research and development context.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (2023, October 14). Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

-

IndiaMART. (n.d.). 2-Amino-3-Methyl-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-METHYL-5-NITROPYRIDIN-2-AMINE | CAS 18344-51-9. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-5-NITROPYRIDIN-2-AMINE | CAS 18344-51-9 [matrix-fine-chemicals.com]

- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3-methyl-5-nitropyridine

This guide provides a comprehensive technical overview of 2-Amino-3-methyl-5-nitropyridine, a pivotal organic intermediate for professionals in chemical research and drug development. We will delve into its core molecular structure, spectroscopic signature, synthesis protocols, and functional applications, grounding all claims in authoritative data.

2-Amino-3-methyl-5-nitropyridine (CAS No: 18344-51-9) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex organic molecules.[1] Its unique architecture, featuring an electron-donating amino group, a methyl group, and a potent electron-withdrawing nitro group on a pyridine scaffold, makes it a highly reactive and versatile intermediate.[2] This specific arrangement of functional groups is particularly valuable in the pharmaceutical and agrochemical industries for the targeted design of novel therapeutic agents and crop protection products, including kinase inhibitors for cancer therapy and advanced fungicides.[2] This guide will elucidate the foundational chemical and physical properties of this compound, offering a detailed exploration of its molecular structure through spectroscopic analysis and outlining a standard laboratory-scale synthesis.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a chemical system. For 2-Amino-3-methyl-5-nitropyridine, the interplay between its substituent groups and the aromatic pyridine ring defines its reactivity and physical nature. The IUPAC name for this compound is 3-methyl-5-nitropyridin-2-amine.[3]

The molecular structure features a pyridine ring substituted at the C2, C3, and C5 positions. The amino (-NH₂) group at C2 and the methyl (-CH₃) group at C3 are electron-donating groups, which increase the electron density of the aromatic ring. Conversely, the nitro (-NO₂) group at C5 is a strong electron-withdrawing group, which decreases the ring's electron density. This "push-pull" electronic effect significantly influences the molecule's reactivity, particularly in nucleophilic and electrophilic substitution reactions.

Table 1: Physicochemical Properties of 2-Amino-3-methyl-5-nitropyridine

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 153.14 g/mol | PubChem[3] |

| Appearance | White to light yellow crystalline powder | Vertex AI Search[1] |

| Melting Point | 249-253 °C | Vertex AI Search[1] |

| Boiling Point | 363.5 °C | Vertex AI Search[1] |

| Density | ~1.354 g/cm³ | Vertex AI Search[1] |

| Flash Point | 173.6 °C | Vertex AI Search[1] |

| CAS Number | 18344-51-9 | PubChem[3] |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The combination of IR, NMR, and Mass Spectrometry confirms the arrangement of atoms and functional groups. While a full experimental spectrum is ideal, quantum chemical studies and data from similar compounds allow for a robust interpretation.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretching : The amino group (-NH₂) typically shows two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

-

C-H Stretching : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group (-CH₃) are found just below 3000 cm⁻¹.

-

N=O Stretching : The nitro group (-NO₂) exhibits strong, characteristic asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C=C and C=N Stretching : Vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR : The proton NMR spectrum is predicted to show four distinct signals:

-

A singlet for the methyl protons (-CH₃), shifted downfield due to the aromatic ring.

-

A broad singlet for the amino protons (-NH₂), whose chemical shift can vary.

-

Two doublets in the aromatic region corresponding to the two non-equivalent protons on the pyridine ring. The proton at C6 will be deshielded by the adjacent ring nitrogen, while the proton at C4 is influenced by the surrounding groups.

-

-

¹³C NMR : The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, with chemical shifts determined by their local electronic environment. The carbon attached to the nitro group (C5) and the amino group (C2) would show significant shifts.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 153.[3] Common fragmentation pathways may include the loss of a methyl radical (•CH₃), leading to a fragment at m/z = 138, or the loss of the nitro group (•NO₂), resulting in a fragment at m/z = 107.

Synthesis and Mechanistic Insights

The primary route for synthesizing 2-Amino-3-methyl-5-nitropyridine is through the electrophilic nitration of 2-amino-3-methylpyridine.[5] This reaction requires careful control of conditions to achieve the desired regioselectivity and yield.

Experimental Protocol: Nitration of 2-Amino-3-methylpyridine

This protocol is a representative synthesis adapted from established procedures.[5]

-

Reaction Setup : In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylpyridin-2-amine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool the mixture to 0°C in an ice bath.

-

Preparation of Nitrating Mixture : In a separate beaker, carefully add concentrated sulfuric acid (3.5 mL) dropwise to fuming nitric acid (d=1.5, 3.5 mL) while cooling in an ice bath.

-

Causality Note : Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Nitration : Add the prepared nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine. The temperature must be rigorously maintained below 20°C during the addition to prevent runaway reactions and the formation of undesired byproducts.

-

Causality Note : The amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic attack. However, in strongly acidic conditions, the ring nitrogen and the amino group are protonated, which deactivates the ring. The reaction proceeds on the small equilibrium concentration of the free base. The methyl group provides additional activation and directs the substitution. Low temperature controls the reaction rate and selectivity.

-

-

Heating and Completion : After the addition is complete, allow the mixture to warm to 20°C. Transfer the reaction mixture in small portions to a second flask heated to 35-40°C. Once the transfer is complete, continue stirring at 50°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Causality Note : The gentle heating provides the necessary activation energy for the reaction to proceed to completion after the initial controlled addition.

-

-

Workup and Isolation : Cool the reaction mixture to room temperature and carefully neutralize it by pouring it over ice and adding concentrated aqueous ammonia until a precipitate forms.

-

Purification : Filter the resulting solid precipitate. Wash the crude product sequentially with water and 50% aqueous dimethylformamide (DMFA). Purify the final product by recrystallization from DMFA to yield 3-methyl-5-nitro-pyridin-2-ylamine.[5]

Safety and Handling

2-Amino-3-methyl-5-nitropyridine is classified as a hazardous substance and requires careful handling.

-

GHS Hazards : The compound is harmful if swallowed (Acute Toxicity, Oral) and causes serious eye damage.[3]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6]

-

Handling : Avoid creating dust. Keep the container tightly closed and store it in a dry, cool place away from incompatible materials.[6]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations.[7]

Conclusion

2-Amino-3-methyl-5-nitropyridine is a molecule of significant synthetic utility, owed to the specific electronic properties conferred by its amino, methyl, and nitro substituents on the pyridine core. Its structure, confirmed by a combination of spectroscopic techniques, provides a reactive platform for the construction of complex, biologically active molecules. A thorough understanding of its synthesis, which requires precise control over reaction conditions to manage the powerful activating and deactivating effects of its functional groups, is essential for its effective use in research and development. This guide has provided a foundational, technically-grounded overview to aid scientists and researchers in leveraging the unique chemical potential of this important intermediate.

References

- Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine. (2025). Vertex AI Search.

- 2-Amino-3-methyl-5-nitropyridine synthesis. ChemicalBook.

- 2-Amino-3-methyl-5-nitropyridine.

- High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET for 3-Amino-2-nitropyridine. (2024). Thermo Fisher Scientific.

- 2-Amino-5-nitropyridine Safety D

- 2-Amino-3-methyl-5-nitropyridine 97%. Sigma-Aldrich.

- Jose, P. T., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-methyl-5-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of the synthesis of 2-amino-3-methyl-5-nitropyridine, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is achieved through the electrophilic nitration of 2-amino-3-picoline using a mixed acid protocol. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental procedure, addresses critical safety considerations, and outlines methods for product purification and characterization. The content is structured to deliver not only a procedural methodology but also the scientific rationale behind key experimental choices, ensuring a thorough understanding for researchers engaged in synthetic organic chemistry.

Introduction: Significance and Synthetic Strategy

2-Amino-3-methyl-5-nitropyridine is a key building block in the development of complex organic molecules, particularly in the pharmaceutical industry where the substituted pyridine scaffold is a common feature in pharmacologically active agents.[1] The presence of amino, methyl, and nitro groups provides multiple reactive sites for further chemical transformations, such as reduction of the nitro group, nucleophilic substitution, or diazotization of the amino group.

The primary synthetic route discussed herein is the electrophilic aromatic substitution (EAS) of 2-amino-3-picoline. Pyridine itself is an electron-deficient heterocycle and is generally resistant to EAS. However, the presence of the strongly activating amino group at the 2-position enhances the ring's nucleophilicity, making it susceptible to nitration under controlled conditions. The reaction employs a classic nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Reaction Mechanism and Regioselectivity

The successful synthesis hinges on understanding the generation of the electrophile and the directing effects of the substituents on the pyridine ring.

2.1. Generation of the Nitronium Ion

Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺), as shown in the equation below.[2]

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2.2. Directing Effects and Regiochemistry

The regiochemical outcome of the nitration is controlled by the electronic and steric influences of the amino (-NH₂) and methyl (-CH₃) groups already present on the pyridine ring.

-

Amino Group (-NH₂): As a powerful activating group, it directs electrophiles to the ortho and para positions (positions 3 and 5).

-

Methyl Group (-CH₃): This is a weakly activating group, also directing ortho and para (positions 2, 4, and 6).

In the strongly acidic medium, the pyridine ring nitrogen is protonated, further deactivating the ring. However, the 2-amino group's activating effect is sufficient to enable the reaction. The nitration occurs preferentially at the 5-position, which is para to the strongly directing amino group and avoids the steric hindrance that would occur at the 3-position, which is flanked by both the amino and methyl groups. The 5-position is therefore the most electronically activated and sterically accessible site for electrophilic attack.[3]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and is designed to be a self-validating system when followed with precision.[4]

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Amino-3-picoline | C₆H₈N₂ | 108.14 | 5.0 g | 46.2 | Starting Material |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 27.5 mL | ~506 | Solvent / Catalyst |

| Fuming Nitric Acid (d=1.5) | HNO₃ | 63.01 | 3.5 mL | ~83.3 | Nitrating Agent |

| Ammonia (conc. aq.) | NH₃ | 17.03 | As needed | - | Neutralization |

| N,N-Dimethylformamide (DMFA) | C₃H₇NO | 73.09 | As needed | - | Recrystallization |

| Water (Deionized) | H₂O | 18.02 | As needed | - | Washing |

3.2. Experimental Workflow Diagram

Sources

2-Amino-3-methyl-5-nitropyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-methyl-5-nitropyridine

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-3-methyl-5-nitropyridine (CAS No: 18344-51-9). Intended for researchers, chemists, and drug development professionals, this document synthesizes experimental data with theoretical insights to facilitate its effective use in synthesis, formulation, and quality control. We delve into its physicochemical characteristics, spectroscopic profile, and provide validated protocols for key property determinations.

Introduction

2-Amino-3-methyl-5-nitropyridine is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries.[1] With the molecular formula C₆H₇N₃O₂, it serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly within the agrochemical and pharmaceutical sectors.[1][2] An accurate understanding of its physical properties is paramount for process optimization, ensuring batch-to-batch consistency, developing stable formulations, and establishing safe handling procedures. This guide offers a detailed examination of these properties, grounded in available experimental data and established scientific principles.

Part 1: Core Physicochemical Properties

The fundamental physical characteristics of a compound dictate its behavior in various laboratory and industrial settings. The properties of 2-Amino-3-methyl-5-nitropyridine are summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18344-51-9 | [1][3] |

| Molecular Formula | C₆H₇N₃O₂ | [1][3] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Appearance | White to light yellow/orange crystalline powder | [1][4] |

| Melting Point | 249 - 260 °C | [1][4][5] |

| Boiling Point | 363.5 °C (Predicted) | [1] |

| Density | ~1.354 g/cm³ (Predicted) | [1] |

| Flash Point | 173.6 °C | [1] |

| IUPAC Name | 3-methyl-5-nitropyridin-2-amine | [3] |

| Synonyms | 2-Amino-5-nitro-3-picoline |

Discussion of Properties

-

Appearance: The compound is consistently described as a crystalline solid, with color variations from white to yellow or orange, which may depend on purity and crystalline form.[1][4]

-

Melting Point: The reported melting point falls within a range of 249-260°C.[1][4][5] A sharp melting point within this range is a key indicator of high purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for an accurate determination, as it provides not only the melting onset and peak but also information about potential polymorphic transitions.

-

Boiling and Flash Points: The reported boiling point of 363.5°C and density are likely computed values, as experimental determination at such temperatures could lead to decomposition.[1] The flash point of 173.6°C is a critical safety parameter for handling the compound at elevated temperatures.[1]

-

Solubility Profile: While specific quantitative solubility data is scarce, the molecular structure provides clues to its behavior. The presence of a polar nitro group (-NO₂) and a hydrogen-bonding amino group (-NH₂) suggests solubility in polar solvents.[6] Conversely, the aromatic pyridine ring and methyl group (-CH₃) contribute some nonpolar character. Precise solubility is a critical parameter for reaction kinetics and formulation, necessitating experimental determination.

-

Acidity/Basicity (pKa): No experimental pKa values were found in the reviewed literature. The molecule possesses two primary basic centers: the pyridine ring nitrogen and the exocyclic amino group. The electron-withdrawing effect of the nitro group is expected to significantly decrease the basicity of both nitrogens compared to unsubstituted 2-amino-3-methylpyridine. Determining the pKa is crucial for developing salt-formation strategies in drug development and for understanding pH-dependent solubility.

Part 2: Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Amino-3-methyl-5-nitropyridine.

-

NMR Spectroscopy: 1D NMR spectral data is available, which is fundamental for structural elucidation.[3] ¹H NMR would confirm the presence of the methyl group, the aromatic protons, and the amino protons. ¹³C NMR would identify the six distinct carbon environments. Quantum chemical calculations have also been used to predict NMR shifts.[7]

-

Vibrational Spectroscopy (IR & Raman): Infrared and Raman spectra provide information about the functional groups present. Experimental and theoretical FTIR spectra have been reported.[3][7] Key expected vibrational modes include N-H stretching from the amino group, asymmetric and symmetric NO₂ stretching, and C=C/C=N stretching from the aromatic ring.

-

Mass Spectrometry (MS): GC-MS data can be used to confirm the molecular weight of 153.14 g/mol and to study the compound's fragmentation pattern, which serves as a structural fingerprint.[3]

-

UV-Visible Spectroscopy: The compound exhibits absorbance in the UV-visible range, a property that is useful for quantitative analysis via spectrophotometry.[7] This is particularly valuable for solubility studies and dissolution testing.

Part 3: Experimental Protocols for Core Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are necessary. The following section outlines methodologies for determining key physical properties.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of 2-Amino-3-methyl-5-nitropyridine.

Caption: A logical workflow for the characterization of 2-Amino-3-methyl-5-nitropyridine.

Protocol 3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible measurement of the melting point (as an onset temperature) and enthalpy of fusion. It is superior to visual capillary methods as it is less subjective and can reveal multiple thermal events like polymorphism or decomposition.

-

Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-4 mg of 2-Amino-3-methyl-5-nitropyridine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

-

Protocol 3.2: Aqueous Solubility Determination by Shake-Flask Method

-

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound. It ensures that the solution is fully saturated, providing a true measure of solubility at a given temperature.

-

Methodology:

-

Preparation: Add an excess amount of 2-Amino-3-methyl-5-nitropyridine to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to allow the system to reach equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid. Immediately filter the aliquot through a 0.22 µm syringe filter (pre-wetted with the solution to avoid adsorption losses).

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

-

Reporting: Express the solubility in units of mg/mL or g/L.

-

Part 4: Safety and Handling

2-Amino-3-methyl-5-nitropyridine is associated with several hazards.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye damage/irritation (Eye Dam. 1).[3] It may also cause skin and respiratory irritation.[3]

-

Handling Precautions:

Conclusion

2-Amino-3-methyl-5-nitropyridine is a valuable chemical intermediate with a distinct set of physical properties. Its high melting point indicates a stable crystalline lattice. While its spectroscopic profile is well-defined, further experimental work is needed to precisely quantify its solubility and pKa values, which are critical for applications in pharmaceutical and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, characterize, and utilize this compound in their development workflows.

References

- ChemicalBook. (n.d.). 2-Amino-3-methyl-5-nitropyridine synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine.

- Lab Pro Inc. (n.d.). 2-Amino-3-methyl-5-nitropyridine, 5G - A1891-5G.

- PubChem. (2025, April 14). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs.

- TCI Chemicals. (n.d.). 2-Amino-3-methyl-5-nitropyridine 18344-51-9.

- Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Amino-2-nitropyridine.

- CymitQuimica. (n.d.). CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine.

- Sigma-Aldrich. (n.d.). 2-Amino-3-methyl-5-nitropyridine 97%.

-

Jose, S. P., et al. (2019, July 22). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. 2-氨基-3-甲基-5-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. CAS 51984-61-3: 2-Methyl-5-nitro-3-pyridinamine [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

2-Amino-3-methyl-5-nitropyridine safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-methyl-5-nitropyridine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Amino-3-methyl-5-nitropyridine (CAS No. 18344-51-9). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with practical, field-proven methodologies. The objective is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, ensuring that every step is a self-validating component of a secure workflow.

Introduction: Understanding the Compound

2-Amino-3-methyl-5-nitropyridine is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries[1][2]. Its molecular structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, imparts specific reactivity that is valuable for building novel biologically active compounds[2]. However, these same functional groups contribute to its potential health hazards, necessitating stringent adherence to safety protocols. This guide will deconstruct the hazards associated with this compound and provide a clear framework for its safe management in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe handling. 2-Amino-3-methyl-5-nitropyridine is classified under the Globally Harmonized System (GHS) with several key hazard warnings that dictate the necessary precautions.

The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion[3][4]. According to GHS classifications aggregated from multiple sources, the compound is harmful if swallowed and is a significant irritant to the skin and eyes, with the potential for causing serious eye damage[4][5][6].

Table 1: GHS Hazard Classification for 2-Amino-3-methyl-5-nitropyridine

| Hazard Class | Hazard Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage[5] / H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Causality: The nitro-aromatic structure can lead to methemoglobinemia upon significant absorption, a condition that reduces the blood's oxygen-carrying capacity[7]. While specific data for this compound is limited, this is a known risk for the chemical class. The amino and nitro groups also contribute to its irritant properties. The "serious eye damage" classification (H318) is particularly critical, indicating a risk of irreversible damage, which mandates the use of stringent eye protection[5].

Section 2: Chemical and Physical Properties

The physical state and properties of a chemical directly influence its handling, storage, and emergency response procedures. 2-Amino-3-methyl-5-nitropyridine is a solid powder, which means the primary physical hazard during handling is the generation of airborne dust[4][8].

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 18344-51-9 | [2][5] |

| Molecular Formula | C6H7N3O2 | [2][5] |

| Molecular Weight | 153.14 g/mol | [1][5] |

| Appearance | Yellow to brown or light yellow crystalline powder | [1][2] |

| Melting Point | 249-253 °C / 254-260 °C | [1][2] |

| Boiling Point | ~363.5 °C | [1] |

| Flash Point | ~173.6 °C | [1] |

| Density | ~1.354 g/cm³ |[1] |

The high melting point indicates the compound is a stable solid at room temperature[1][2]. Its high flash point suggests it is not highly flammable, but it can burn if exposed to a significant ignition source[1]. The primary concern is dust; fine powders can form explosive mixtures with air, a risk that must be mitigated by avoiding dust accumulation and controlling ignition sources[9].

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount and is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE must be based directly on the hazards identified in Section 1.

Engineering Controls

-

Ventilation: All handling of 2-Amino-3-methyl-5-nitropyridine powder must be conducted in a well-ventilated area[3][10]. A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid. The rationale is to capture airborne particles at the source, preventing inhalation and contamination of the laboratory environment.

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation[9][11]. This is a non-negotiable requirement due to the compound's classification for causing serious eye damage and skin irritation.

Personal Protective Equipment (PPE)

The choice of PPE is not merely a checklist but a targeted defense against specific risks.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Source |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant splash or dust generation risk. | Standard safety glasses are insufficient. Tightly fitting goggles are required to protect against fine dust and potential splashes. The H318/H319 classification necessitates this high level of protection.[8][11][12] |

| Skin Protection | - Gloves: Chemically resistant gloves (e.g., Nitrile or Neoprene). Latex gloves are not recommended. Gloves must be inspected before use. - Lab Coat: A flame-resistant lab coat or chemical-resistant apron. | Nitrile or neoprene gloves offer good resistance to pyridine-based compounds.[10] Proper glove removal technique must be used to avoid contaminating the skin. A lab coat protects against incidental skin contact with the powder.[13][14] |

| Respiratory Protection | For weighing or transfer operations outside of a fume hood (not recommended), or during spill cleanup, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used. | This protects against the inhalation of fine particles, a primary exposure route that can lead to respiratory irritation (H335).[4][15] |

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the step-by-step methodology for safely handling 2-Amino-3-methyl-5-nitropyridine in a research setting.

Workflow: Safe Handling of 2-Amino-3-methyl-5-nitropyridine

Caption: Workflow for Safe Handling of 2-Amino-3-methyl-5-nitropyridine.

Step-by-Step Protocol:

-

Pre-Handling Assessment:

-

Confirm that the chemical fume hood is operational and has a valid certification.

-

Assemble all necessary PPE as specified in Table 3. Inspect gloves for any signs of degradation or punctures.

-

Ensure a chemical spill kit is accessible.

-

-

Chemical Handling (inside fume hood):

-

Place a weigh boat or receiving vessel on an analytical balance inside the fume hood.

-

Slowly open the container of 2-Amino-3-methyl-5-nitropyridine, avoiding any sudden movements that could aerosolize the powder.

-

Use a clean spatula to carefully transfer the desired amount of the compound. Keep the stock bottle as close to the receiving vessel as possible to minimize the travel distance of the powder.

-

Once the transfer is complete, securely cap the stock bottle.

-

-

Post-Handling Decontamination:

-

Using a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol), carefully wipe down the spatula, the exterior of the chemical container, and the work surface inside the fume hood to remove any residual powder.

-

Dispose of the wipe and any other contaminated disposable materials (e.g., weigh boat) into a designated solid hazardous waste container.

-

-

Doffing PPE and Hygiene:

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[3][10]. Keep away from direct sunlight and sources of ignition[3][17]. Storage at 0-8 °C may be recommended by some suppliers to ensure long-term stability[2].

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[4][18].

-

Causality: As an amino-substituted pyridine, the compound can react exothermically with strong acids. The nitro group makes it potentially reactive with strong oxidizing agents, which could lead to a runaway reaction.

-

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][8][19].

-

Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4][13].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[4][18].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention[4][18][19].

Spills and Leaks

-

Evacuate non-essential personnel from the area.

-

Ensure you are wearing the appropriate PPE, including respiratory protection.

-

For a small spill, gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne[3].

-

Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for hazardous waste disposal[9]. Avoid actions that create dust.

-

Clean the spill area with a wet wipe and decontaminate the surface.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][18][19].

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4][11].

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[4][11].

Section 7: Waste Disposal

All waste containing 2-Amino-3-methyl-5-nitropyridine must be treated as hazardous waste.

-

Solid Waste: Collect contaminated materials (e.g., gloves, wipes, absorbent material) and surplus chemicals in a clearly labeled, sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash[18]. Adhere to all local, state, and federal environmental regulations.

Conclusion

2-Amino-3-methyl-5-nitropyridine is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling protocols, researchers can effectively mitigate the risks associated with this compound. Adherence to the principles and procedures outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Glory Chemical. (2025, October 14). Understanding the Properties and Uses of 2-Amino-3-methyl-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

BIOSYNCE. (2025, September 23). How to handle pyridine safely?. Retrieved from [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PYRIDINE, 4-NITRO, 1-OXIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - Pyridine. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 | TCI AMERICA [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 15. benchchem.com [benchchem.com]

- 16. lobachemie.com [lobachemie.com]

- 17. thermofishersci.in [thermofishersci.in]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. lobachemie.com [lobachemie.com]

- 20. echemi.com [echemi.com]

2-Amino-3-methyl-5-nitropyridine spectroscopic data

An In-depth Technical Guide to the Spectroscopic Profile of 2-Amino-3-methyl-5-nitropyridine

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 2-amino-3-methyl-5-nitropyridine (CAS No: 18344-51-9), a key organic intermediate in the pharmaceutical and agrochemical industries.[1] By integrating data from various analytical techniques, this document serves as a comprehensive reference for researchers, scientists, and drug development professionals, offering insights into the structural and electronic properties of this compound.

Molecular Structure and Physicochemical Properties

2-Amino-3-methyl-5-nitropyridine, with the molecular formula C₆H₇N₃O₂, is a substituted pyridine ring.[2] The arrangement of an electron-donating amino group (-NH₂), a weakly donating methyl group (-CH₃), and a powerful electron-withdrawing nitro group (-NO₂) creates a unique electronic environment that significantly influences its spectroscopic characteristics and reactivity.

Table 1: Physicochemical Properties of 2-Amino-3-methyl-5-nitropyridine

| Property | Value | Source(s) |

| CAS Number | 18344-51-9 | [2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 249-260 °C | [1][3] |

| IUPAC Name | 3-methyl-5-nitropyridin-2-amine | [2] |

Below is a diagram of the molecular structure, with atoms numbered for reference in subsequent spectroscopic discussions.

Caption: Molecular structure of 2-amino-3-methyl-5-nitropyridine.

Synthesis and Sample Preparation

A reliable supply of pure material is paramount for accurate spectroscopic analysis. The compound is typically synthesized via the nitration of 2-amino-3-methylpyridine.[4]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-amino-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the pyridine solution, ensuring the temperature is maintained below 20 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat carefully to 35-40 °C for a controlled period.

-

Neutralization & Precipitation: Cool the reaction mixture and neutralize with concentrated aqueous ammonia to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water and aqueous DMF, and recrystallize from DMF to yield pure 2-amino-3-methyl-5-nitropyridine.[4]

This synthesis workflow is depicted below.

Caption: Synthesis workflow for 2-amino-3-methyl-5-nitropyridine.

For analysis, the purified crystalline powder is used directly for solid-state techniques (e.g., ATR-FTIR) or dissolved in appropriate deuterated solvents (e.g., DMSO-d₆) for NMR or spectroscopic grade solvents (e.g., ethanol) for UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the carbon-hydrogen framework of a molecule. While public databases lack readily available experimental spectra for this specific compound, theoretical calculations and data from analogous structures allow for a robust prediction of its NMR profile.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino protons, and the methyl protons.

-

Aromatic Protons (H4, H6): The pyridine ring contains two protons. H4 is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitro group. H6 will also be downfield but likely less so than H4.

-

Amino Protons (-NH₂): The amino protons typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): The methyl protons will appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts are heavily influenced by the substituents. The carbon bearing the nitro group (C5) and the carbon bearing the amino group (C2) are expected to be significantly affected. C5 will be shifted downfield due to the electron-withdrawing nature of the nitro group, while C2 will be shifted upfield by the electron-donating amino group. The other ring carbons (C3, C4, C6) will have shifts influenced by their position relative to these powerful groups.

-

Methyl Carbon (-CH₃): This will appear as a single peak in the far upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C2-NH₂ | ~7.0-7.5 (broad s, 2H) | ~155-160 | Influenced by electron-donating -NH₂ group. |

| C3-CH₃ | ~2.2-2.4 (s, 3H) | ~15-20 | Typical aliphatic methyl group. |

| C4-H | ~8.9-9.1 (d, 1H) | ~125-130 | Deshielded by adjacent -NO₂ group. |

| C5-NO₂ | - | ~135-140 | Strongly deshielded by -NO₂ group. |

| C6-H | ~8.2-8.4 (d, 1H) | ~145-150 | Deshielded by ring nitrogen and -NO₂ group. |

Note: These are estimated values based on theoretical studies and data from similar compounds. Actual experimental values may vary.[5][6]

Vibrational Spectroscopy (FTIR & FT-Raman)

Vibrational spectroscopy probes the functional groups within a molecule. A comprehensive study combining experimental and theoretical (DFT/B3LYP) analysis provides detailed assignments for the vibrational modes of 2-amino-3-methyl-5-nitropyridine.[5]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used, equipped with an ATR accessory.[2]

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

Spectrum Acquisition: The sample spectrum is recorded, typically in the range of 4000–400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-